N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide
Description
N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide is a synthetic organic compound featuring a benzamide core linked via an ethyl chain to a 1,3-thiazole ring substituted with a 3-fluorophenyl group.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-13-5-7-14(8-6-13)18(23)21-10-9-17-12-24-19(22-17)15-3-2-4-16(20)11-15/h2-8,11-12H,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVFYYYEYSIJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazole intermediate.
Coupling with Benzamide: The final step involves coupling the thiazole derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The 3-fluorophenyl group in the target compound may enhance electrophilicity and binding affinity compared to non-fluorinated analogs like the phenyl-substituted derivative in .
- Benzamide Modifications : The 4-methyl group increases hydrophobicity, whereas ethoxy or methoxy substituents (e.g., ) introduce steric and electronic variations.
- Core Heterocycle: Replacement of thiazole with quinazolinone (e.g., ispinesib ) shifts pharmacological activity toward KIF11 inhibition, highlighting the importance of the thiazole moiety in target specificity.
Physicochemical and Spectroscopic Properties
Data from structurally related compounds provide insights into expected properties:
- IR Spectroscopy : Thiazole-thione tautomers (e.g., compounds in ) exhibit νC=S bands at ~1247–1255 cm⁻¹, while hydrazinecarbothioamides show νC=O at 1663–1682 cm⁻¹. The target compound’s lack of a thione group suggests absence of νS-H (~2500–2600 cm⁻¹) .
- NMR : Aromatic protons in the 3-fluorophenyl group would resonate downfield (δ ~7.0–7.5 ppm) due to fluorine’s electronegativity, distinct from phenyl (δ ~6.8–7.3 ppm) .
Pharmacological Implications
- Receptor Binding : Fluorinated aryl-thiazoles (e.g., ) often exhibit enhanced affinity for enzymes or receptors due to fluorine’s electronegativity and small atomic radius.
- Beta-3 Adrenergic Agonists : Mirabegron (), a thiazole-containing β3-agonist, shares a thiazole-acetamide backbone but differs in substituents, underscoring the role of the 4-methylbenzamide group in divergent target interactions.
- KIF11 Inhibition: Ispinesib demonstrates that benzamide-quinazolinone hybrids target microtubule dynamics, whereas thiazole-benzamides may prioritize other pathways.
Research Findings and Gaps
- Synthetic Routes : The target compound may be synthesized via S-alkylation of thiazole intermediates, analogous to methods in .
- Bioactivity Data: No direct studies on the compound were found in the evidence. However, fluorinated thiazoles (e.g., ) often show improved metabolic stability and target engagement compared to non-fluorinated analogs.
- Therapeutic Potential: Structural similarities to Mirabegron and ispinesib suggest possible applications in oncology or urology, but empirical validation is needed.
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.43 g/mol. The compound features a thiazole ring, a fluorinated phenyl group, and a benzamide moiety, which contribute to its unique electronic properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring is known for its biological relevance, often exhibiting antimicrobial properties by interacting with bacterial enzymes or disrupting cellular processes. The fluorine atom in the phenyl group may enhance the compound's lipophilicity and binding affinity to biological targets.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar thiazole structures are effective against various bacterial strains. The mechanism typically involves inhibition of bacterial growth by targeting essential metabolic pathways.
Anticancer Activity
Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. The thiazole moiety may interfere with cell cycle regulation and apoptosis pathways, leading to reduced tumor growth.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, involving condensation reactions between appropriate precursors.
- Substitution Reactions : Introduction of the 3-fluorophenyl group through nucleophilic substitution.
- Coupling Reactions : Final coupling with 4-methylbenzamide under controlled conditions using coupling reagents like EDCI.
Table 1: Summary of Biological Activity Studies
| Study Reference | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Antimicrobial | In vitro assays | Effective against multiple bacterial strains | |
| Anticancer | Cell proliferation assays | Significant inhibition in cancer cell lines | |
| Enzyme Interaction | Binding studies | Modulates enzyme activity linked to cancer pathways |
Notable Research Findings
- A study indicated that compounds structurally similar to this compound exhibit varying degrees of antimicrobial efficacy based on their structural modifications, particularly in the thiazole and phenyl groups .
- Another investigation focused on its anticancer effects revealed that the compound could induce apoptosis in specific cancer cell lines through modulation of signaling pathways associated with cell survival .
Q & A
Q. What are the key considerations for synthesizing N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, including thiazole ring formation, amide coupling, and fluorophenyl group incorporation. Key steps include:
- Intermediate purification : Use column chromatography (silica gel, gradient elution) or recrystallization (solvent optimization) to isolate intermediates .
- Catalytic optimization : Employ Pd-catalyzed cross-coupling for aryl-thiazole bond formation, monitoring reaction temperature (e.g., 80–100°C) and solvent polarity (DMF or THF) to minimize side products .
- Analytical validation : Confirm purity via HPLC (≥98% purity threshold) and structural integrity via H/C NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) .
Q. How is the structural characterization of this compound typically performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- NMR : Assign thiazole protons (δ 6.8–7.5 ppm) and fluorophenyl F signals (δ -110 to -115 ppm) to confirm regiochemistry .
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 369.1) .
- X-ray crystallography : Resolve crystal packing and confirm dihedral angles between thiazole and benzamide moieties (e.g., 45–60°), critical for understanding conformational stability .
Advanced Research Questions
Q. What computational methods are employed to predict the reactivity or interaction of this compound with biological targets?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) for reactivity predictions .
- Molecular docking : Screen against bacterial enzymes (e.g., acps-pptase) using AutoDock Vina; analyze binding affinities (ΔG < -7 kcal/mol) and hydrogen-bond interactions with catalytic residues .
- Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories) to assess conformational changes in aqueous environments .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models to identify metabolic instability or poor bioavailability .
- Metabolite identification : Use C-labeled analogs to track degradation pathways (e.g., hepatic CYP450-mediated oxidation) .
- In vitro-in vivo correlation (IVIVC) : Apply compartmental modeling to reconcile discrepancies in IC (enzyme assays) vs. ED (animal models) .
Q. What strategies are effective in optimizing the reaction yield of this compound under varying catalytic conditions?
- Methodological Answer :
- High-throughput screening : Test Pd/Xantphos or CuI/L-proline catalysts in microliter plates to identify optimal conditions (e.g., 90% yield with 0.5 mol% Pd) .
- Solvent effects : Compare polar aprotic (DMF) vs. ethers (THF) to balance reaction rate and byproduct formation .
- Flow chemistry : Implement continuous-flow reactors for thiazole cyclization, achieving 20% higher yield than batch processes .
Q. How do structural modifications at the thiazole ring influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) at the thiazole 4-position to enhance metabolic stability (e.g., t increased from 2.5 to 6.7 hours) .
- LogP optimization : Replace methylbenzamide with hydrophilic groups (e.g., -SONH) to improve aqueous solubility (logP reduction from 3.8 to 2.1) .
- In vivo efficacy : Compare analogs in murine infection models; prioritize compounds with >50% survival rate at 10 mg/kg dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
